Product packaging for 1,4-Butane-D8-diamine(Cat. No.:CAS No. 709608-92-4)

1,4-Butane-D8-diamine

Cat. No.: B569718
CAS No.: 709608-92-4
M. Wt: 96.203
InChI Key: KIDHWZJUCRJVML-SVYQBANQSA-N
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Description

1,4-Butane-D8-diamine (C₄H₁₂N₂) is a selectively deuterated derivative of 1,4-butanediamine where eight hydrogen atoms have been replaced by deuterium atoms, creating a stable isotopologue with significant research applications . This deuterated diamine serves as a critical tool in pharmaceutical research, particularly as a stable isotope-labeled internal standard in mass spectrometry and NMR spectroscopy for quantitative analysis of biological samples . The incorporation of eight deuterium atoms results in a distinct mass shift that enables precise tracking and quantification in complex matrices, making it invaluable for metabolic pathway studies and pharmacokinetic investigations. In biochemical research, this compound facilitates sophisticated probing of polyamine metabolism and cellular transport mechanisms. The deuterium labeling allows researchers to distinguish endogenous compounds from administered compounds, enabling detailed studies of uptake, distribution, and metabolic conversion without interference from natural biochemical backgrounds. This compound finds particular utility in neuroscience research where polyamine systems modulate neurotransmitter receptors and ion channels. The deuterated structure maintains similar chemical properties to the native molecule while providing distinct analytical signatures for advanced detection methodologies. The synthetic versatility of this compound extends to its use as a building block for preparing deuterated analogs of more complex molecules, including pharmaceutical compounds and specialized polymers . Researchers employ this deuterated diamine in the synthesis of protected intermediates such as N,N'-Di-Boc-1,4-butanediamine, which enables further chemical modifications while preserving the deuterium labeling . This compound is strictly for research purposes in laboratory settings only and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, including the use of personal protective equipment and working in well-ventilated areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2 B569718 1,4-Butane-D8-diamine CAS No. 709608-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDHWZJUCRJVML-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1,4 Butane D8 Diamine

Advanced Synthetic Routes to Deuterated Diamines

The creation of deuterated diamines, particularly with complete isotopic labeling like in 1,4-Butane-D8-diamine, relies on robust and efficient synthetic strategies. These methods are designed for the precise and high-yield incorporation of deuterium (B1214612).

Achieving high levels of deuteration at specific sites is a key challenge in synthetic organic chemistry. nih.gov Several advanced strategies have been developed to produce selectively deuterated amines. nih.gov

Reductive Deuteration of Precursors : A common and effective method involves the reduction of nitrogen-containing functional groups using deuterium-delivering reagents. For instance, α-deuterated primary amines can be synthesized through the reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) and heavy water (D₂O) as the deuterium source, which achieves excellent deuterium incorporation levels (>95%). acs.org Similarly, the reduction of nitriles (C≡N) and amides with powerful deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) is a primary route for incorporating deuterium α to the nitrogen atom. oaes.ccrsc.org Electrochemical methods using D₂O can also produce D₂ gas in-situ for the safe and efficient reductive deuteration of nitriles. oaepublish.com

Catalytic Hydrogen Isotope Exchange (HIE) : This strategy involves the direct replacement of hydrogen with deuterium on a substrate molecule, often catalyzed by transition metals. nih.gov While powerful, achieving high site-selectivity at less activated aliphatic positions without directing groups can be challenging. nih.govoaes.cc

Defunctionalization-Based Deuteration : This approach offers excellent site-selectivity by converting a specific functional group into a deuterium-labeled site. oaes.cc For example, a ketone can serve as a "traceless handle" to assist deuteration at adjacent (α and β) positions before being removed. nih.gov This allows for controlled mono-, di-, or tri-deuteration at specific sites using D₂O as the deuterium source. nih.gov

The synthesis of this compound (IUPAC name: 1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diamine) starts with readily available, deuterated four-carbon precursors. clearsynth.comnih.gov The key is to use a starting material where the carbon backbone is already perdeuterated to ensure the final product has the desired D8-labeling.

A highly plausible synthetic route involves the reduction of a fully deuterated precursor. One such precursor is 1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol , which can be synthesized from deuterated succinic acid derivatives. chemsrc.com This diol can then be converted to the diamine through standard functional group interconversion methods, such as conversion to a dihalide or dimesylate followed by reaction with an amine source (e.g., ammonia) or via a Gabriel synthesis.

Another efficient pathway starts with succinonitrile (B93025) . A related synthesis, for 1,4-butanediamine-1,1,4,4-d4 and 1,4-butanediamine-2,2,3,3-d4, utilizes the reduction of succinonitrile with lithium aluminum hydride or deuteride. dtic.mil For the fully deuterated this compound, the logical precursor would be succinonitrile-d4, which is then reduced with a strong deuterating agent like LiAlD₄.

Table 1: Potential Synthetic Precursors for this compound

Precursor Compound Potential Reaction Type Deuterating Agent Reference for Methodology
Succinonitrile-d4 Nitrile Reduction Lithium aluminum deuteride (LiAlD₄) dtic.mil
1,1,2,2,3,3,4,4-octadeuteriobutane-1,4-diol Amination (via dihalide/ditosylate) Ammonia or Phthalimide chemsrc.com
Succinamide-d6 Amide Reduction Lithium aluminum deuteride (LiAlD₄) rsc.org

Strategies for Site-Specific Deuterium Incorporation

Derivatization and Functionalization of this compound

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. tandfonline.com this compound serves as a versatile deuterated building block that can be functionalized to create a wide array of more complex isotopically labeled molecules. enamine.net

The two primary amine groups of this compound are nucleophilic sites that can readily react with various electrophiles to construct larger molecular frameworks. This makes it a valuable synthon for producing other deuterated compounds. researchgate.netresearchgate.net

Polyamines and Amides : The diamine can be alkylated or acylated to produce deuterated polyamines and bis-amides. For example, reaction with acyl chlorides or anhydrides yields N,N'-diacyl-1,4-butane-d8-diamines. These reactions are fundamental in building more complex structures used in materials science and medicinal chemistry. researchgate.net

Heterocycles : this compound is a key reagent in the synthesis of deuterated heterocycles. It is specifically used in the preparation of deuterated hexahydropyrimidines, which have been investigated as potential inhibitors of the hepatitis C virus. pharmaffiliates.comchemicalbook.com

Polymers : The diamine can act as a deuterated monomer in polymerization reactions. For instance, it can be reacted with diacyl chlorides or diisocyanates to form deuterated polyamides or polyurethanes, respectively. These isotopically labeled polymers are useful for studying polymer structure and dynamics. pharmaffiliates.com

Table 2: Examples of Derivatization of this compound

Reactant Resulting Functional Group/Linkage Class of Deuterated Building Block
Acyl Chloride Amide Bis-amide
Alkyl Halide Secondary/Tertiary Amine Polyamine
Aldehyde/Ketone Imine (after condensation) Heterocycle Precursor
Diisocyanate Urea (B33335) Polyurethane Monomer

In stereoselective synthesis, the goal is to control the formation of a specific stereoisomer of a product. Diamines are crucial components of many chiral catalysts and auxiliaries. While this compound is itself achiral, it can be incorporated into chiral frameworks that direct the stereochemical outcome of a reaction.

For example, it can be used to synthesize chiral ligands for transition-metal-catalyzed asymmetric reactions, such as hydrogenation or diamination. core.ac.ukresearchgate.net The deuterated backbone serves as a stable isotopic label, allowing for mechanistic investigations of these complex stereoselective transformations through techniques like mass spectrometry or NMR spectroscopy, without altering the fundamental steric and electronic properties of the ligand. nih.gov The use of deuterated building blocks in this context is valuable for understanding how catalysts achieve high levels of stereocontrol. enamine.net

Synthesis of Novel Deuterated Organic Building Blocks

Mechanistic Investigations in Organic Reactions Involving Deuterated Diamines

The primary difference between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is its strength; the C-D bond is stronger and requires more energy to break. beilstein-journals.org This difference gives rise to the kinetic isotope effect (KIE), where a reaction that involves the cleavage of a C-H bond in its rate-determining step will proceed more slowly when a C-D bond is present at that position. nih.govnih.gov

This principle makes this compound an excellent tool for elucidating reaction mechanisms. rsc.org By comparing the reaction rates and products of its non-deuterated counterpart, 1,4-butanediamine, chemists can determine if the cleavage of a C-H bond on the butane (B89635) backbone is involved in the key step of a reaction.

A specific application is in the study of enzyme mechanisms. For example, This compound has been used as a labeled substrate to probe the mechanism of the enzyme diamine oxidase (DAO) . researchgate.net Observing a significant KIE upon substitution of the protio-substrate with the deuterated one provides strong evidence that C-H bond cleavage is a critical part of the enzymatic oxidation process.

Table 3: Application of this compound in Mechanistic Studies

Area of Study Principle Investigated Information Gained Key Reference
Enzymology Kinetic Isotope Effect (KIE) Elucidation of the diamine oxidase (DAO) reaction mechanism. researchgate.net
Organic Synthesis Reaction Pathway Determining whether C-H bond cleavage is part of the rate-determining step. rsc.org
Metabolism Metabolic Stability Assessing the impact of deuteration on metabolic pathways. nih.govbeilstein-journals.org

Catalyst Design and Performance with Deuterated Substrates

The design and performance of catalysts are crucial when working with deuterated substrates like this compound. The altered reactivity of the C-D bond necessitates catalysts that can efficiently activate these stronger bonds. Homogeneous and heterogeneous catalysis have both been employed for the deuteration and transformation of amines. thieme-connect.commdpi.com

In the realm of heterogeneous catalysis, platinum group metals are often used for direct deuterium labeling. epj-conferences.org However, the efficiency of these catalysts can be substrate-dependent. For amines, achieving high levels of deuteration across the entire molecule can be challenging. epj-conferences.org The development of catalysts with enhanced activity and selectivity for C-D bond transformations is an active area of research. For instance, ruthenium-based catalysts have shown promise in the selective deuteration of amines. mdpi.comacs.org

Catalyst design also plays a pivotal role in controlling the regioselectivity of deuteration. thieme-connect.com By employing specific ligands, catalysts can be tailored to direct deuterium incorporation to specific sites on a molecule. thieme-connect.com For example, manganese-catalyzed C-H activation using a transient directing group strategy has been shown to achieve high ortho-selectivity in the deuteration of benzaldehydes. rsc.org While this specific example does not involve 1,4-butanediamine, the principle of using directing groups to control the position of deuteration is broadly applicable.

The performance of a catalyst with a deuterated substrate can also provide mechanistic insights. The interaction between the catalyst and the deuterated molecule can be probed to understand the activation process. For example, studies on the deuteration of amines using D2O as the deuterium source have proposed mechanisms involving N-H activation followed by β-hydride elimination and subsequent deuteride migrations. acs.org

Table 2: Catalyst Systems for Deuteration of Amines

Catalyst System Substrate Type Deuterium Source Key Feature
Ruthenium pincer complex Primary and secondary amines D2O Selective α-deuteration. mdpi.comacs.org
Manganese with a transient directing group Benzaldehydes D2O High ortho-selectivity. rsc.org
Platinum group metals Various organic compounds D2 Direct deuterium labeling. epj-conferences.org
Lewis acid/Brønsted base combination N-alkylamines Acetone-d6 Deuteration of β-amino C-H bonds. nih.gov

This table summarizes various catalytic approaches for deuteration, highlighting the diversity of strategies employed.

Advanced Spectroscopic and Analytical Characterization of 1,4 Butane D8 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the analysis of deuterated compounds, offering detailed structural and quantitative information.

The structural verification of 1,4-Butane-D8-diamine is unequivocally confirmed through a combination of ¹H, ¹³C, and ²H NMR spectroscopy.

¹H NMR: In a fully deuterated species like this compound, the ¹H NMR spectrum is expected to show the disappearance of signals corresponding to the butane (B89635) backbone protons. magritek.com Any residual proton signals can indicate incomplete deuteration. For instance, the ¹H spectrum of its non-deuterated counterpart, 1,4-butanediamine, shows characteristic peaks for the methylene (B1212753) protons. The absence of these peaks in the spectrum of the d8 analogue confirms the substitution of hydrogen with deuterium (B1214612). In practice, solvents containing deuterium, such as CDCl₃ or D₂O, are used to avoid interference from solvent protons. savemyexams.com

¹³C NMR: Deuterium substitution also influences the ¹³C NMR spectrum. The carbon signals of deuterated carbons appear as multiplets due to one-bond carbon-deuterium (¹³C-²H) coupling. Since deuterium has a spin quantum number of 1, a CD₂ group will typically appear as a quintet. Furthermore, deuterium substitution causes a characteristic upfield shift in the ¹³C resonance, known as the deuterium isotope effect, which can be observed over several bonds. rsc.org

²H NMR (D-NMR): Deuterium NMR is the most direct method for analyzing deuterated compounds. magritek.comsigmaaldrich.com It has a chemical shift range similar to proton NMR but often with broader signals. magritek.com A ²H NMR spectrum of this compound would show a signal corresponding to the deuterons on the butane chain, confirming the success of the deuteration process. magritek.com This technique is particularly advantageous for highly enriched compounds where proton signals are very weak. sigmaaldrich.com The chemical shifts in ²H NMR provide direct evidence of the location of the deuterium atoms within the molecule.

A certificate of analysis for a commercial sample of 1,4-Butane-1,1,2,2,3,3,4,4-d8-diamine confirms that the structure conforms based on NMR and MS data. lgcstandards.com

Table 1: Typical NMR Spectroscopic Data for 1,4-Butanediamine Analogues

NucleusCompoundExpected Chemical Shift (ppm)MultiplicityNotes
¹H 1,4-Butanediamine~2.7-2.9 (α-CH₂)TripletChemical shifts are approximate and can vary with solvent and pH.
~1.5-1.7 (β-CH₂)Multiplet
¹³C 1,4-Butanediamine~41 (α-C)SingletIn proton-decoupled spectra.
~29 (β-C)Singlet
²H This compound~1.5-2.9Broad signalsConfirms presence and location of deuterium. magritek.com

NMR spectroscopy is a precise tool for quantifying the level of deuterium enrichment. By comparing the integral of a residual proton signal in the ¹H NMR spectrum to the integral of a known internal standard, the degree of deuteration can be calculated.

More directly, ²H NMR can be used for quantitative purposes. sigmaaldrich.com The area of the deuterium signal is proportional to the number of deuterium atoms. By using a reference standard with a known concentration and deuterium content, the isotopic purity of the this compound sample can be accurately determined. For example, a certificate of analysis for a batch of this compound reported an isotopic purity of 98.6%. lgcstandards.com This indicates a very high level of deuterium enrichment.

NMR can also distinguish between positional isomers if the deuteration were not specific to all methylene positions. The distinct chemical shifts for the α- and β-positions in both ¹³C and ²H NMR would allow for the identification and quantification of different deuterated isotopomers.

Deuterium labeling is a powerful, non-perturbative method to study the conformational dynamics and interactions of molecules. nih.govacs.org In solid-state ²H NMR, the quadrupolar coupling of the deuterium nucleus provides detailed information about the orientation and motion of the C-²H bond vector. nih.gov This technique is particularly useful for studying molecules in ordered environments, such as ligands bound to proteins or lipids in membranes. nih.govliposomes.ca

While specific studies on the conformational dynamics of this compound itself are not prevalent, the principles are well-established. By analyzing the ²H NMR lineshape, one can deduce information about the rates and types of molecular motion, such as rotations around C-C bonds. This can reveal the preferred conformations of the butane chain in different environments. Furthermore, techniques like Hydrogen/Deuterium Exchange (HDX), often coupled with mass spectrometry but rooted in the same principles of isotopic labeling, are used to probe molecular interactions and conformational changes in larger biomolecules. core.ac.uk

Quantitative Determination of Deuterium Enrichment and Positional Isomerism via NMR

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing precise mass information that is used for both qualitative and quantitative assessment.

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS can easily distinguish it from its unlabeled counterpart due to the mass difference.

Unlabeled 1,4-Butanediamine (C₄H₁₂N₂): Monoisotopic mass ≈ 88.1000 Da. nist.gov

This compound (C₄H₄D₈N₂): Monoisotopic mass ≈ 96.1503 Da. nih.gov

The mass shift of +8 Da provides a clear signature for the fully deuterated compound. HRMS can also be used to assess the isotopic distribution of a sample. By examining the relative intensities of the mass peaks corresponding to d₀, d₁, d₂, etc., one can determine the percentage of each isotopologue present, providing a detailed picture of the deuterium enrichment. lgcstandards.com

Table 2: Mass Spectrometric Data for this compound

ParameterValueReference
Molecular Formula C₄H₄D₈N₂ lgcstandards.com
Molecular Weight 96.20 g/mol lgcstandards.comnih.gov
Monoisotopic Mass 96.150262359 Da nih.gov
Mass Shift from Unlabeled +8 Da sigmaaldrich.com
Typical Isotopic Purity >98% lgcstandards.comcdnisotopes.com

One of the most significant applications of this compound is its use as an internal standard in quantitative mass spectrometry assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). nih.gov Because isotopically labeled standards have nearly identical chemical and physical properties to their non-labeled (endogenous) counterparts, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. eurofins.com

This co-elution and similar behavior correct for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. eurofins.com In a typical workflow, a known amount of this compound (often referred to as Putrescine-d8 or PUT-d8) is spiked into a biological sample (e.g., plasma, urine, tissue homogenate) before processing. nih.gov The analyte of interest (unlabeled putrescine) is then measured by comparing its peak area to the peak area of the deuterated internal standard. nih.gov Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. nih.gov This isotope dilution mass spectrometry approach is considered a gold standard for quantitative bioanalysis.

High-Resolution Mass Spectrometry for Precise Deuterium Content Determination

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a cornerstone for analyzing molecular structure and bonding. When applied to isotopically labeled compounds such as this compound, these methods offer profound insights into the effects of isotopic substitution on molecular vibrations.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Deuterium Isotope Effects

The substitution of hydrogen (¹H) with deuterium (²H or D) is the most impactful isotopic replacement in vibrational spectroscopy due to the doubling of the atomic mass. libretexts.org This mass increase significantly lowers the vibrational frequencies of modes involving the substituted atom. According to the harmonic oscillator approximation, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating system. For a C-H bond, replacing hydrogen with deuterium approximately doubles the reduced mass, leading to a predicted frequency decrease by a factor of approximately √2 (or ~1.41). libretexts.orgedurev.in

In the case of this compound, this effect is most pronounced in the C-D stretching and bending vibrations compared to the C-H vibrations in its non-deuterated counterpart, putrescine.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and measures the absorption of infrared radiation. surfacesciencewestern.com The C-H stretching vibrations in aliphatic amines typically appear in the 2800-3000 cm⁻¹ region. Upon deuteration to C-D, these bands are expected to shift to a lower frequency range, approximately 2100-2200 cm⁻¹. Similarly, N-H stretching bands, typically found between 3200-3350 cm⁻¹, would shift to around 2300-2500 cm⁻¹ if the amine hydrogens were also substituted. core.ac.uk

Raman Spectroscopy: This method relies on inelastic scattering of light and is highly sensitive to non-polar, symmetric bonds. surfacesciencewestern.com It provides complementary information to FTIR. For this compound, Raman spectroscopy would clearly show the downshifted C-D stretching modes, which are often weak in the FTIR spectra of aliphatic compounds. Studies on similar N-deuterated polyamines have confirmed the expected wavenumber decrease of about 1.37 times for N-D stretching modes. core.ac.uk

The isotopic substitution affects the entire molecule, not just the bonds directly involving deuterium. libretexts.org Vibrational modes of other atoms will also exhibit a downshift, although to a lesser extent. libretexts.org This allows for the confident assignment of complex vibrational spectra by comparing the deuterated and non-deuterated forms. edurev.inconicet.gov.ar

Analysis of Vibrational Modes Perturbed by Deuteration

The primary value of studying this compound with vibrational spectroscopy is the ability to assign specific vibrational modes. When comparing the FTIR and Raman spectra of 1,4-butanediamine and its D8 isotopologue, the most significant shifts are observed for vibrations directly involving the carbon-hydrogen bonds of the butane backbone.

Key vibrational modes perturbed by deuteration include:

C-D Stretching (νC-D): The strong C-H stretching bands in putrescine are replaced by C-D stretching bands in this compound at significantly lower wavenumbers.

C-D Bending (δC-D): Scissoring, wagging, twisting, and rocking modes of the CH₂ groups are all shifted to lower frequencies. For example, CH₂ bending modes found near 1450 cm⁻¹ in the parent compound will be replaced by CD₂ bending modes at lower energy.

N-H Bending (δN-H): While the carbon backbone is deuterated in this specific compound, studies on related N-deuterated amines show that N-H bending modes (around 1515 cm⁻¹) shift significantly upon deuteration to N-D (around 1085 cm⁻¹). libretexts.org

Torsional Modes: Torsion bands, such as those from amine groups, can also be identified and assigned through deuterium substitution. libretexts.orgedurev.in

A comparative analysis allows for a detailed mapping of the vibrational landscape. For instance, research on N-deuterated 1,3-diaminopropane (B46017) utilized this principle to assign the vibrational data obtained from FTIR and Raman spectroscopy. researchgate.netuc.pt

Table 1: Comparison of Typical Vibrational Frequencies for H/D Isotopologues of Aliphatic Amines This table provides generalized frequency ranges based on typical isotope effects. Precise values for this compound require specific experimental data.

Vibrational Mode Typical Frequency in H-Compound (cm⁻¹) Expected Frequency in D-Compound (cm⁻¹) Isotopic Ratio (νH/νD)
N-H Stretch 3350 - 3200 ~2500 - 2300 (for N-D) ~1.37
C-H Stretch 3000 - 2800 ~2200 - 2100 (for C-D) ~1.35 - 1.41
N-H Bend ~1600 ~1100 (for N-D) ~1.45
C-H Bend ~1470 ~1050 (for C-D) ~1.40

Emerging Spectroscopic Techniques for Deuterium Analysis

While traditional spectroscopic methods are powerful, emerging techniques offer unprecedented resolution and specificity, particularly for the analysis of isotopically labeled molecules.

Mechanistic Studies and Kinetic Isotope Effects with 1,4 Butane D8 Diamine

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling

Investigation of Hydrogen Transfer Processes

Deuterium labeling is instrumental in studying hydrogen transfer reactions, a fundamental process in many chemical and biological transformations. organic-chemistry.org By using 1,4-Butane-D8-diamine, scientists can track the movement of deuterium atoms throughout a reaction. This is particularly valuable in identifying which specific C-H bonds are broken and formed during the reaction.

In the context of enzyme-catalyzed reactions, such as those mediated by diamine oxidase (DAO), this compound has been used to study the stereochemistry of hydrogen abstraction. researchgate.netmcmaster.ca For instance, studies have shown that the oxidation of putrescine by DAO involves the specific removal of a hydrogen atom from the C-1 position of the substrate. mcmaster.ca By analyzing the products of the reaction with the deuterated substrate, researchers can determine whether the reaction proceeds with retention or inversion of configuration at the reaction center.

Identification of Reaction Intermediates and Transition State Structures

The presence of deuterium in a molecule can influence the stability of reaction intermediates and the energy of transition states. This allows for their detection and characterization, which might otherwise be impossible due to their transient nature.

For example, in multi-step reactions, the position of the deuterium label in the products can provide clues about the structure of intermediates formed along the reaction pathway. If a deuterium atom is found in a position different from its original location, it may indicate the formation of a symmetric intermediate or the occurrence of rearrangement reactions. Computational modeling, in conjunction with experimental data from deuterated compounds, can help to construct a detailed picture of the transition state structure. google.com

Deuterium Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is a quantitative measure of the change in the rate of a reaction upon isotopic substitution. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). KIE studies are a cornerstone of mechanistic chemistry, providing invaluable information about the bonding changes that occur in the rate-determining step of a reaction. google.com

Measurement and Interpretation of Primary and Secondary KIEs

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. google.com For C-H bond cleavage, the theoretical maximum PKIE is around 7 at room temperature, although values can vary. A significant PKIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-limiting step. nih.gov

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orggoogle.com These effects are generally smaller than PKIEs but can still provide important information about changes in hybridization or steric environment at the labeled position during the reaction. For example, a change in hybridization from sp³ to sp² often results in an inverse KIE (kH/kD < 1), while a change from sp² to sp³ typically gives a normal KIE (kH/kD > 1).

The following table summarizes typical KIE values and their general interpretations:

Type of KIE Typical kH/kD Value Interpretation
Primary> 2C-H bond breaking in the rate-determining step.
Secondary (α)0.9 - 1.2Change in hybridization at the reaction center.
Secondary (β)1.05 - 1.3Hyperconjugative effects or steric changes.
Inverse< 1Stiffening of vibrational modes in the transition state.

Delineation of Rate-Determining Steps and Reaction Dynamics

In a study on the oxidation of N-alkylpolyamine analogues by spermine (B22157) oxidase (SMOX) and acetylpolyamine oxidase (APAO), selective deuteration led to a 3- to 6-fold decrease in the maximum reaction velocity (Vmax) when deuterium was placed at the preferred site of hydrogen abstraction. uef.fi This significant KIE indicates that C-H bond cleavage is the rate-limiting step in the catalytic cycle of these enzymes. uef.fi

KIE Applications in Enzymatic and Catalytic Mechanisms

KIE studies are widely used to elucidate the mechanisms of enzyme-catalyzed reactions. d-nb.info In the case of diamine oxidase, an intramolecular primary hydrogen-deuterium isotope effect of 4 was observed for the oxidation of putrescine, providing strong evidence for the mechanism of oxidative deamination. mcmaster.ca

Furthermore, KIEs can help to distinguish between different proposed mechanisms. For example, in the oxidation of amines by monoamine oxidases, the absence of a significant KIE in some cases has been used to argue against mechanisms involving proton abstraction in the rate-determining step, and instead support a direct hydrogen atom transfer or hydride transfer mechanism. scispace.com

The use of deuterated substrates like this compound is also critical in understanding the mechanism of action of drugs and in the development of new therapeutic agents with improved metabolic stability. nih.gov By replacing hydrogen with deuterium at metabolically vulnerable positions, it is possible to slow down the rate of drug metabolism, leading to improved pharmacokinetic profiles. nih.gov

Applications of 1,4 Butane D8 Diamine in Advanced Materials Science and Polymer Chemistry

1,4-Butane-D8-diamine as a Core Building Block for Deuterated Polymers

The primary application of this compound in polymer science is as a monomer for the synthesis of deuterated polymers. Its bifunctional nature, with two amine groups at its terminals, allows it to be readily incorporated into polymer chains through condensation and addition reactions. savemyexams.com

Deuterated polyamides and polyurethanes can be synthesized using this compound as the core diamine component. The synthesis routes mirror traditional polymerization methods, with the key difference being the isotopic labeling of the diamine monomer.

Polyamides: Deuterated polyamides are formed through the condensation polymerization of a deuterated diamine with a dicarboxylic acid or, more reactively, a dioyl chloride. savemyexams.com In this reaction, this compound reacts with a monomer like adipoyl chloride (for a Nylon 6,6 analogue) to form an amide linkage, with the expulsion of a small molecule (HCl). The resulting polyamide chain incorporates the deuterated butyl segment.

Polyurethanes: The synthesis of deuterated polyurethanes involves the polyaddition reaction between a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). researchgate.net this compound can act as a chain extender, reacting with the isocyanate groups to form urea (B33335) linkages within the hard segments of the polyurethane structure. enscm.frgoogle.com

Characterization of these deuterated polymers relies on standard analytical techniques. FTIR spectroscopy can confirm the formation of amide or urethane (B1682113) bonds, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H) and mass spectrometry are essential for verifying the incorporation and level of deuteration in the polymer structure. mdpi.commdpi.com

Table 1: Synthesis of Deuterated Polymers Using this compound

Polymer TypeMonomer 1Monomer 2Resulting LinkagePolymer Example
PolyamideThis compoundDicarboxylic Acid / Dioyl ChlorideAmide (-CO-NH-)Deuterated Nylon Analogue
PolyurethaneDiisocyanatePolyol + this compound (as chain extender)Urethane (-NH-CO-O-) & Urea (-NH-CO-NH-)Deuterated Polyurethane

Substituting protium (B1232500) (¹H) with deuterium (B1214612) (²H) in a polymer chain, known as the deuterium isotope effect, can induce significant changes in the material's physical properties, morphology, and dynamics. dtic.milresearchgate.net While research specifically on polymers from this compound is limited, studies on other deuterated polymer systems provide clear evidence of these effects.

Thermal Properties: The replacement of hydrogen with the heavier deuterium isotope can affect thermal transitions. For instance, studies on deuterated diketopyrrolopyrrole (DPP) polymers showed that side-chain deuteration led to increased melting and crystallization temperatures. acs.org

Optoelectronic Properties: In conducting polymers, deuteration has been shown to tune optoelectronic properties. Depending on the location of the deuterium substitution (main chain vs. side chain), effects can range from reduced short-circuit current to a significant reduction in open-circuit voltage in photovoltaic devices. anl.govnih.gov These changes are linked to modifications in electronic coupling and electron-phonon coupling. anl.govnih.gov

The ability to fine-tune these properties through selective deuteration makes this compound a valuable component for creating polymers with precisely controlled solid-state structures and functionalities.

Table 2: Research Findings on the Impact of Deuteration on Polymer Properties

PropertyObserved Effect of DeuterationPolymer System StudiedCitation
Crystallinity Main-chain deuteration significantly reduces crystallinity.Poly(3-hexylthiophene) (P3HT) researchgate.net
Film Morphology Main-chain deuteration changes film morphology.P3HT/PCBM blends anl.gov
Melting Temperature Side-chain deuteration increases melting temperature.Diketopyrrolopyrrole (DPP) polymers acs.org
Crystallization Temperature Side-chain deuteration increases crystallization temperature.Diketopyrrolopyrrole (DPP) polymers acs.org
Optoelectronic Performance Main-chain deuteration reduces short-circuit current; side-chain deuteration reduces open-circuit voltage.P3HT-based photovoltaics anl.govnih.gov

Synthesis and Characterization of Deuterated Polyurethanes and Polyamides

Deuterated Diamines in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions like hydrogen bonding and π-π stacking. acs.orgresearchgate.net Deuterated molecules, including diamines, are instrumental in this field for both constructing new architectures and probing their internal dynamics.

Diamines are versatile building blocks in supramolecular chemistry, capable of forming complex, self-assembled structures such as helicates and molecular cages through coordination with metal ions or hydrogen bonding with other organic molecules. researchgate.net The use of this compound allows for the creation of deuterated versions of these structures. This is particularly valuable for subsequent analysis using techniques where deuterium provides a unique signal or contrast, such as neutron scattering. dtic.mil The principles of molecular recognition and self-assembly that govern the formation of these architectures remain the same, but the resulting supramolecule is "tagged" with an isotopic label. researchgate.net

Isotopic substitution is a powerful method for studying the intricate non-covalent forces that drive host-guest binding and self-assembly. rsc.orgnsf.gov Deuterium labeling, as provided by this compound, offers distinct advantages for several analytical techniques.

NMR Spectroscopy: Deuterium (²H) has a different nuclear spin and magnetic moment than protium (¹H). ²H NMR lineshape analysis is highly sensitive to molecular dynamics on the kHz-MHz timescale, allowing researchers to study the motion of a deuterated guest within a host assembly. rsc.org Selective labeling makes it possible to isolate and study the dynamics of specific parts of a molecule. rsc.org

Neutron Scattering: The significant difference in neutron scattering cross-sections between hydrogen and deuterium is a cornerstone of materials science. acs.org By selectively deuterating one component of a supramolecular system (e.g., the diamine linker), researchers can use Small-Angle Neutron Scattering (SANS) to highlight the structure and organization of that specific component within the larger assembly, an approach known as contrast variation.

Table 3: Analytical Techniques for Probing Deuterated Supramolecular Systems

TechniquePrincipleInformation GainedCitation
Deuterium (²H) NMR Analyzes the NMR signal of deuterium nuclei, whose lineshape is sensitive to motion.Site-specific molecular dynamics, rates of guest rotation or exchange. rsc.org
Deuterium Equilibrium Isotope Effect (DEIE) Measures changes in binding equilibrium upon H/D substitution.Elucidates the role and strength of specific non-covalent interactions (e.g., C-H···π, hydrogen bonds). rsc.orgnsf.gov
Neutron Scattering (SANS) Exploits the large difference in scattering length between H and D to create contrast.Determines the structure, conformation, and spatial arrangement of labeled components within a complex assembly. dtic.milacs.org

Design and Assembly of Novel Deuterated Supramolecular Architectures

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are compounds where organic and inorganic components are intimately mixed at the molecular or nanometer scale. mdpi.com These materials often combine the desirable properties of both classes, such as the processability of polymers and the thermal stability of ceramics.

Diamine molecules are frequently used as the organic linkers in the synthesis of hybrid materials, particularly in layered perovskites and metal-organic frameworks. Research has demonstrated the formation of layered organic-inorganic hybrid perovskites using 1,4-butanediamine, such as (1,4-butyldiammonium)CdBr₄. rsc.org In this structure, the diammonium cation templates the formation of the 2D inorganic framework.

By substituting the standard diamine with this compound, a deuterated hybrid material can be synthesized. This isotopic labeling of the organic component is invaluable for characterization. Techniques like neutron scattering can then be employed to precisely determine the location, orientation, and dynamics of the organic linker molecules at the interface with the inorganic framework. This detailed structural insight is crucial for understanding structure-property relationships and designing new hybrid materials with tailored electronic, optical, or mechanical properties. cuni.cz

Precursor Role in the Synthesis of Deuterated Perovskite Semiconductors

Organic-inorganic hybrid perovskites are a class of materials with the general formula ABX₃, where 'A' is an organic cation, 'B' is a metal cation (like lead or tin), and 'X' is a halide anion. oup.com They have garnered immense interest for use in photovoltaic devices due to their low cost and high power conversion efficiencies. oup.comcornell.edu However, a major obstacle to their widespread commercialization is their limited long-term stability, as they are susceptible to degradation from factors like heat, moisture, and light. oup.comcornell.edu

Research has identified that the organic 'A' cation plays a crucial role in the degradation pathways of perovskite materials. nih.govoup.com Specifically, the reaction between the hydrogen atoms in the amino groups of these organic cations (such as methylammonium (B1206745) or formamidinium) and adjacent halide ions can lead to the decomposition of the perovskite structure. oup.comaccurateatom.com

Inspired by the observation that heavy water (D₂O) can retard biological processes, scientists have explored the substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, in the organic cations of perovskites. nih.govoup.com This deuteration has proven to be an effective strategy for enhancing the stability of perovskite solar cells (PSCs) without compromising their photovoltaic performance. nih.govoup.com The key findings from research in this area are summarized below:

Enhanced Stability: Replacing the hydrogen atoms in the organic cation's amino groups with deuterium slows down the detrimental degradation kinetics. oup.comnih.gov The greater mass of deuterium compared to hydrogen reduces the vibrational frequency of the N-D bond, impeding the formation of hydrogen halides and thus retarding the decomposition of the perovskite. oup.comnih.gov

Improved Performance in Tin-Containing Perovskites: In tin-lead mixed perovskites, which are promising for narrow-bandgap solar cells, the oxidation of Sn²⁺ to Sn⁴⁺ is a primary cause of instability. oup.comnih.gov Deuteration of the organic cation has been shown to impede this oxidation process, which is often mediated by hydrogen bonds. oup.comnih.gov

Favorable Electronic Properties: Isotopic substitution with deuterium can slow the energy dissipation of photo-excited electrons, a crucial factor for improving the efficiency of hot-carrier solar cells. perovskite-info.comacs.org This leads to an extended charge carrier lifetime, which is beneficial for photovoltaic performance. acs.org

Table 1: Research Findings on Deuteration in Perovskite Solar Cells
FindingEffect of DeuterationImpact on Perovskite Solar CellReference
Kinetic Isotope EffectSlows the formation kinetics of detrimental hydrogen halides by reducing the vibration frequency of N-D bonds.Enhances intrinsic stability and retards material degradation. nih.govoup.comnih.gov
Oxidation ImpedanceHinders the hydrogen bond-mediated oxidation of Sn²⁺ to Sn⁴⁺ in tin-lead based perovskites.Improves the stability of narrow-bandgap perovskite solar cells. oup.comnih.gov
Charge Carrier DynamicsSlows the relaxation time for photo-excited electrons and extends charge carrier lifetime.Improves potential photovoltaic efficiency and performance. perovskite-info.comacs.org
Structural ApplicationThe non-deuterated analogue (1,4-butanediammonium) forms stable 2D capping layers that passivate 3D perovskites.Enhances efficiency and environmental stability. The use of this compound is projected to amplify these benefits. nih.govmdpi.com

Formation of Deuterated Coordination Polymers and Metal-Organic Frameworks

Coordination polymers are extended structures formed by linking metal ions with organic ligands. mdpi.commdpi.com A subclass of these materials, metal-organic frameworks (MOFs), are crystalline and highly porous, making them promising for applications in gas storage, separation, and catalysis. mdpi.comwpi.edu The properties of these materials are highly dependent on the choice of the metal node and the organic linker. mdpi.com

1,4-diaminobutane (B46682) is utilized as a bridging ligand in the synthesis of coordination polymers, where it links metal centers to form extended networks. mdpi.comresearchgate.net The combination of diamine ligands with other components, like carboxylates, allows for the creation of coordination polymers with unique structural and functional characteristics. mdpi.com

The incorporation of deuterated ligands, such as this compound, into these frameworks offers distinct advantages, primarily as a powerful tool for characterization and for subtly modifying material properties.

Mechanistic Studies with NMR Spectroscopy: Understanding the mechanism of MOF formation is crucial for designing new materials with desired properties. Deuterium NMR (²H NMR) spectroscopy has emerged as a valuable technique for studying the in-situ kinetics of MOF formation. nih.gov By using a deuterated linker like this compound while all other components are protonated, researchers can selectively monitor the consumption of the linker during the reaction, providing clear insights into the crystallization process. nih.govnih.gov

Probing Host-Guest Interactions: Solid-state NMR studies on MOFs containing deuterated linkers can reveal detailed information about solvent-induced structural changes and the interactions between the framework and guest molecules within the pores. rsc.org This is critical for applications involving adsorption and separation.

Subtle Structural and Property Tuning: While isotopic substitution is often considered not to significantly alter chemical properties, the change in mass does affect vibrational modes and bond energies. dntb.gov.ua This can lead to subtle changes in the framework's flexibility, dynamic behavior, and stability, which could be exploited to fine-tune the material's performance for specific applications.

The synthesis of coordination polymers with 1,4-diaminobutane often involves its reaction with metal salts, sometimes in the presence of other ligands, to build the extended framework. mdpi.com The use of this compound in place of its non-deuterated counterpart allows for the creation of deuterated frameworks that are ideal for mechanistic studies and advanced spectroscopic analysis, ultimately aiding in the rational design of new functional materials.

Table 2: Role of Deuterated Ligands in Coordination Polymers and MOFs
Application AreaFunction of Deuterated Ligand (e.g., this compound)SignificanceReference
Mechanistic StudiesServes as a tracer in ²H NMR spectroscopy to monitor the kinetics of MOF formation in situ.Enables a clearer understanding of crystallization mechanisms, aiding in the rational design and synthesis of new MOFs. nih.govnih.gov
Structural AnalysisAllows for selective spectroscopic analysis to probe local structural changes and host-guest interactions within the framework.Provides detailed insights into the material's behavior in different environments, crucial for adsorption and separation applications. rsc.org
Material Property ModificationThe kinetic isotope effect can subtly alter the framework's vibrational dynamics and stability.Offers a strategy for fine-tuning the functional properties of the material. dntb.gov.ua
Ligand FunctionActs as a bridging diamine linker connecting metal centers to form the polymer or framework structure.Essential for the fundamental construction of the coordination polymer. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Investigations of 1,4 Butane D8 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,4-Butane-D8-diamine, DFT is employed to understand its fundamental properties, from conformational preferences to its spectroscopic signature.

The replacement of hydrogen with deuterium (B1214612) introduces subtle but significant changes to the molecule's properties, primarily through the alteration of vibrational energies. The C-D bond is slightly shorter and stronger than the C-H bond, and its lower zero-point vibrational energy (ZPVE) is a key factor in the energetic landscape of the molecule.

The table below illustrates a typical output from DFT calculations for a related diamine, 1,3-diaminopropane (B46017), showing the calculated relative energies of different conformers. A similar theoretical approach is applied to this compound to understand its conformational preferences.

ConformerCalculated Relative Energy (kJ/mol) - Gas PhaseCalculated Population (298 K) - Gas Phase
GGG'G0.0019.8%
TG'GG'0.5415.2%
TTTG3.186.7%
TGTT3.515.8%
TTTT4.853.3%

Data adapted from conformational studies of 1,3-diaminopropane using DFT methods. nih.gov The relative energies and populations highlight the mixture of species present at room temperature.

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) for molecules. For isotopically substituted molecules like this compound, this predictive power is crucial for interpreting experimental spectra. The primary effect of deuteration on vibrational spectra is the shifting of frequencies involving the substituted atom. C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H modes due to the heavier mass of deuterium.

Theoretical calculations can predict these isotopic shifts with high accuracy, aiding in the assignment of complex experimental spectra. acs.org Studies on N-deuterated putrescine (1,4-butanediamine) have demonstrated that the deuteration of the amino groups has minimal effect on the C-H stretching modes but introduces new N-D stretching bands at lower frequencies. researchgate.net For this compound, the most significant changes would be observed in the C-D stretching region (approx. 2100-2250 cm⁻¹) compared to the C-H region (approx. 2800-3000 cm⁻¹) of the non-deuterated parent molecule.

Furthermore, DFT is a cornerstone for calculating kinetic isotope effects (KIEs), which measure how isotopic substitution affects reaction rates. researchgate.net By locating the transition state structure for a given reaction, DFT can be used to compute the vibrational frequencies of both the normal and deuterated reactants and transition states. These frequencies are then used to calculate the KIE, providing deep insight into reaction mechanisms. rsc.orgescholarship.org This makes this compound a valuable tool for mechanistic studies of reactions involving the butane-1,4-diamine scaffold.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Isotopic Frequency Ratio (νH/νD)
Symmetric Stretch~2855~2100~1.36
Asymmetric Stretch~2925~2210~1.32
Scissoring Bend~1460~1055~1.38

Representative frequencies for CH₂ and CD₂ groups. The exact values for this compound require specific DFT calculations, but these illustrate the expected isotopic shifts.

Electronic Structure, Bonding, and Conformational Analysis of Deuterated Systems

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules and their interaction with the environment.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound in a solvent like water, MD can reveal detailed information about its solvation structure, dynamic motions, and conformational transitions. researchgate.net Simulations can track the hydrogen (or deuterium) bonding interactions between the amine groups and solvent molecules and quantify their lifetimes and geometries.

A critical aspect of simulating deuterated molecules is the accuracy of the force field—the set of parameters describing the potential energy of the system. While simply changing the atomic mass of hydrogen to that of deuterium is a common first step, this approach may not fully capture the nuanced effects of deuteration. osti.gov Advanced studies have shown that force fields may need to be specifically re-parameterized for deuterated species to accurately reproduce experimental properties, as standard parameterizations can unintentionally contain mass-dependent biases that go beyond the Born-Oppenheimer approximation. osti.govosti.gov MD simulations supported by experimental data on deuterated diamines have been used to analyze the mobility of molecular linkers in hybrid materials, distinguishing between rigid and dynamic components. rsc.org

MD simulations, particularly those using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are powerful tools for studying chemical reactions like deuterium exchange. In a QM/MM simulation, the reacting species (e.g., this compound and a catalyst) are treated with high-level quantum mechanics, while the surrounding solvent is modeled with a more computationally efficient classical force field. This approach allows for the simulation of the entire exchange process, from the approach of the reactants to the formation of the transition state and the final products. Such simulations can provide a dynamic picture of the reaction pathway and help elucidate the role of solvent molecules in stabilizing intermediates and transition states, which is crucial for understanding acid-base catalysis and hydrogen-deuterium exchange mechanisms. researchgate.netmdpi.com

Dynamic Behavior of Deuterated Molecules and Assemblies in Solution

Advanced Computational Modeling for Mechanistic Elucidation

Beyond conformational and dynamic analysis, computational chemistry offers sophisticated tools to unravel complex chemical mechanisms. For a molecule like this compound, these methods are often used to explain its reactivity and the origin of isotope effects.

One of the most powerful applications is the detailed computation of kinetic isotope effects (KIEs) to distinguish between proposed reaction mechanisms. rsc.orgescholarship.org For example, if a reaction involves the breaking of a C-H bond in the rate-determining step, substituting that hydrogen with deuterium will significantly slow the reaction, resulting in a large primary KIE. By building a computational model of a proposed reaction pathway using DFT, researchers can calculate the theoretical KIE for that mechanism. acs.org If the calculated KIE matches the experimentally measured value, it provides strong evidence in favor of the proposed mechanism. This approach has been used to investigate complex processes like hydride transfers and oxidation reactions. rsc.orgacs.org

Other advanced methods include Ab Initio Molecular Dynamics (AIMD), where the forces are calculated "on-the-fly" using quantum mechanics at each step. nih.gov This avoids the need for a pre-defined force field and is suitable for modeling reactions where bond breaking and forming are central. AIMD can be used to study proton transfer and deuterium exchange events with high accuracy, providing a detailed free energy profile of the reaction. nih.gov These advanced models, often combined with experimental data, are indispensable for achieving a complete molecular-level understanding of the chemical behavior of this compound.

Transition State Characterization and Reaction Pathway Mapping

The study of a chemical reaction's mechanism involves the identification of stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, thereby elucidating the most likely reaction pathway.

For a molecule like this compound, computational analysis would typically begin with a conformational search to identify the lowest energy structures of the reactant. researchgate.net Due to the flexibility of the butyl chain, several conformers can exist. uc.pt Once the ground state geometry is established, the reaction of interest, for instance, an enzymatic oxidation or a nucleophilic substitution at one of the amine groups, can be modeled.

The process of characterizing a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. This is computationally achieved by various algorithms that search for a structure with exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate as the system passes through the transition state.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This mapping provides a detailed picture of the geometric and electronic structure changes that occur throughout the reaction. In the case of this compound, this would reveal how the C-D bonds and N-D bonds behave during the reaction, for example, whether they are directly involved in bond breaking or formation.

Table 1: Hypothetical Computational Parameters for a Reaction Involving 1,4-Butane-Diamine Isotopologues

Parameter1,4-Butane-diamine (H8)This compound (D8)
Ground State Energy (Hartree)-288.12345-288.13579
Transition State Energy (Hartree)-288.09876-288.10987
Activation Energy (kcal/mol)15.516.3
Imaginary Frequency (cm⁻¹)1500i1060i

Note: The data in this table is hypothetical and serves to illustrate the expected differences between the two isotopologues based on theoretical principles.

Prediction and Validation of Kinetic Isotope Effects

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs provides profound insights into reaction mechanisms, particularly the nature of bond breaking and bond formation at the transition state. acs.org The primary cause of KIEs in hydrogen/deuterium substitution is the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond (or N-H vs. N-D). nih.gov The heavier deuterium atom leads to a lower vibrational frequency and consequently a lower ZPVE. researchgate.net

Primary Kinetic Isotope Effects (PKIEs): A significant PKIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For this compound, if a reaction involves the cleavage of a C-D or N-D bond in the rate-limiting step, a substantial PKIE would be expected. The magnitude of the PKIE can be predicted computationally by calculating the rate constants for both the deuterated and non-deuterated species using transition state theory. These calculations take into account the vibrational frequencies of the reactants and the transition state.

Secondary Kinetic Isotope Effects (SKIEs): If the isotopically substituted bonds are not directly involved in bond cleavage or formation, a smaller SKIE may still be observed. wikipedia.org These effects arise from changes in the vibrational environment between the reactant and the transition state. For example, a change in hybridization at a carbon atom bearing a deuterium from sp3 to sp2 during the reaction would lead to a small, normal KIE (kH/kD > 1). wikipedia.org Conversely, a change from sp2 to sp3 would result in an inverse KIE (kH/kD < 1). wikipedia.org In this compound, with deuterium atoms on all carbons and nitrogens, the observed KIE would likely be a composite of multiple primary and secondary effects.

Computational models can predict the value of the KIE, which can then be compared with experimental data. This comparison serves as a rigorous test of the computed reaction mechanism and the accuracy of the theoretical model. Discrepancies between predicted and experimental KIEs can point to phenomena such as quantum mechanical tunneling, which is more prevalent for hydrogen than for deuterium. nih.govresearchgate.net

Table 2: Predicted vs. Hypothetical Experimental KIEs for a Putative Oxidation Reaction

Isotopic SubstitutionReaction StepPredicted kH/kDHypothetical Experimental kH/kDImplied Mechanistic Feature
C1-DeuterationC-H Bond Activation6.56.2C-H bond cleavage is rate-determining.
N-DeuterationProton Transfer7.27.0N-H bond cleavage is rate-determining.
Full Deuteration (D8)Overall Reaction5.85.5Composite effect of primary and secondary KIEs.

Emerging Research Avenues and Future Perspectives

1,4-Butane-D8-diamine as an Isotopic Tracer in Biochemical Research

The primary application of this compound is as a stable isotope-labeled (SIL) tracer. In analytical techniques such as mass spectrometry, the deuterium (B1214612) atoms give the molecule a distinct mass-to-charge ratio, allowing it to be clearly distinguished from the naturally occurring, non-deuterated version. This characteristic is invaluable for tracing the metabolic fate of the molecule in complex biological systems.

The use of this compound enables researchers to conduct sophisticated metabolic flux analyses. By introducing the labeled compound into a biological system, scientists can track its journey through various metabolic pathways. The distinct isotopic signature allows for precise identification and quantification of the compound and its subsequent metabolites. This capacity is crucial for applications like drug metabolism research, where following the tagged molecule helps in understanding its pharmacokinetics and biotransformation. The integration of deuterium allows researchers to trace and examine the compound's activity in these intricate systems.

This compound is the deuterated analogue of putrescine, a fundamental biogenic amine and a precursor to higher polyamines like spermidine (B129725) and spermine (B22157). frontiersin.org These polyamines are essential polycationic molecules involved in a vast array of cellular functions, including cell growth, proliferation, differentiation, and immune regulation. frontiersin.orgscientificarchives.com Dysregulation of polyamine metabolism is implicated in numerous diseases. scientificarchives.com

Research has utilized this compound and its dihydrochloride (B599025) salt as an internal standard to study polyamine metabolism in conditions like type 1 diabetes. nih.gov A critical area of study is the degradation of biogenic amines by enzymes such as diamine oxidase (DAO). nih.govagriscigroup.us DAO plays a key role in breaking down amines like histamine (B1213489) and putrescine. agriscigroup.us In vitro studies have demonstrated that various biogenic amines compete for degradation by DAO. Putrescine, the non-deuterated form of this compound, shows significant interaction with this enzyme, which has implications for conditions like histamine intolerance, where the presence of other amines can compromise histamine degradation. nih.gov

Interactive Table: Degradation Rates of Biogenic Amines by Diamine Oxidase (DAO) This table, based on findings from studies on DAO activity, illustrates the relative rates at which the enzyme degrades various biogenic amines. The data highlights that while histamine is a primary substrate, other amines like putrescine and cadaverine (B124047) are also significantly metabolized, indicating a competitive interaction.

Biogenic AmineRelative Degradation Rate by DAO
HistamineHighest
Putrescine~50% of Histamine Rate
Cadaverine~50% of Histamine Rate
TyramineLower than Putrescine/Cadaverine
SpermidineLower than Putrescine/Cadaverine
SpermineLower than Putrescine/Cadaverine
Data derived from research on the substrate specificity of porcine diamine oxidase. nih.gov

Elucidation of Metabolic Pathways and Flux Analysis

Methodological Advances in Pharmaceutical and Agrochemical Research

The strategic use of deuterium is a significant trend in drug discovery and development. Replacing hydrogen with deuterium at specific molecular sites can profoundly alter a drug's metabolic profile, often leading to improved therapeutic properties. nih.gov

A major challenge and focus of research is the development of methods for precision deuteration. nih.govacs.org It is critical to incorporate deuterium at specific target sites with high efficiency and minimal isotopic impurities, as under- or mis-deuteration can lead to compromised pharmacokinetics. nih.govacs.org One key strategy is the creation of well-defined deuterated building blocks, which can then be incorporated into larger drug candidates. nih.gov This approach provides tight control over the purity and isotopic distribution of the final molecule. nih.gov Synthetic chemists have developed a range of advanced catalytic methods to achieve this, including iridium-based catalysts for hydrogen isotope exchange (HIE) and copper-catalyzed transfer hydrodeuteration, which allow for site-selective deuterium incorporation. acs.orgsnnu.edu.cnacs.org

Interactive Table: Selected Catalytic Methods for Precision Deuteration

MethodCatalyst TypeDeuterium SourceKey Feature
Hydrogen Isotope Exchange (HIE)Iridium(I) ComplexesDeuterium Gas (D₂) or Heavy Water (D₂O)ortho-Selective deuteration of arenes and heterocycles. snnu.edu.cnacs.org
Transfer HydrodeuterationCopper-Hydride (Cu-H)Deuterated Silanes or AlcoholsHigh precision for deuterating specific functional groups like benzylic positions. acs.org
Phosphonium Salt ReactionN/A (Reagent-based)Heavy Water (D₂O)Regioselective deuteration of pyridines and diazines at specific carbon positions. assumption.edu

The modification of bioactive molecules with deuterium provides deep mechanistic insights. The fundamental principle behind the utility of deuteration is the kinetic isotope effect (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. Consequently, metabolic reactions that involve breaking this bond, such as those catalyzed by cytochrome P450 (CYP) enzymes, proceed more slowly. nih.gov

This "deuterium switch" can be used to block metabolism at vulnerable sites ("soft spots") on a drug molecule. nih.gov This may improve the drug's pharmacokinetic profile, reduce the formation of toxic or inactive metabolites, and potentially allow for lower or less frequent dosing. nih.govacs.org However, researchers must also study the potential for "metabolic switching," where slowing metabolism at one site may increase it at an alternative, non-deuterated site. nih.gov The development of deuterated drugs like deutetrabenazine, the first to receive FDA approval, has spurred significant research in this area. nih.govnih.gov

Development of Precision Deuteration Strategies for Drug Candidates

Novel Applications in Isotope-Edited Spectroscopy and Imaging Techniques

Beyond its use as a simple tracer, this compound is applicable to more advanced analytical methods. In analytical chemistry, its well-characterized structure and distinct isotopic pattern make it an effective calibration standard for instruments like gas chromatographs (GC) and mass spectrometers (MS), ensuring high precision and accuracy in quantitative analyses.

A frontier application for deuterated compounds is Deuterium Metabolic Imaging (DMI). DMI is a non-invasive, MRI-based imaging technique that allows for the 3D mapping of metabolic activity in vivo. The method involves administering a deuterium-enriched substrate and using specialized MR spectroscopic imaging (MRSI) to detect the spectral signatures of both the initial substrate and its downstream metabolic products over time. While commonly performed with substrates like deuterated glucose, the DMI framework can be applied to other deuterated molecules to probe specific metabolic pathways. This technique provides unique information on metabolic flow and pathway activity that cannot be obtained with standard proton MRI, offering a powerful window into dynamic biological processes.

Deuterium Labeling for Enhanced Resolution in Advanced Spectroscopic Methods

The incorporation of deuterium into compounds offers unique advantages for several advanced spectroscopic techniques by altering the physical properties of the molecule without significantly changing its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy In ¹H NMR spectroscopy, the presence of deuterium atoms in a molecule like this compound dramatically simplifies the resulting spectrum. Since deuterium resonates at a different frequency from hydrogen, the signals from the deuterated positions are absent in the ¹H spectrum. fiveable.me This elimination of signals and their associated complex spin-spin coupling interactions leads to a less crowded and more easily interpretable spectrum, which significantly improves spectral resolution. fiveable.mescbt.com This simplification is crucial for the structural elucidation of complex molecules. Furthermore, perdeuteration, combined with uniform ¹³C and ¹⁵N labeling, is a strategy used to obtain high-resolution spectra of proteins, as it removes ¹H dipolar coupling, a major cause of line broadening. sigmaaldrich.com

Mass Spectrometry (MS) In mass spectrometry, deuterated compounds such as this compound serve as ideal internal standards for quantitative analysis. clearsynth.com A deuterated standard is chemically almost identical to its non-deuterated (unlabeled) counterpart, meaning it behaves similarly during sample preparation and chromatographic separation. However, due to the mass difference between deuterium and hydrogen, it is easily distinguished by the mass spectrometer. clearsynth.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately determine the concentration of the target analyte, as the standard's signal is used to normalize for variations in sample handling, injection, and ionization efficiency. cerilliant.comscioninstruments.com This method significantly improves the precision and accuracy of quantitative measurements, especially in complex biological matrices. clearsynth.comcerilliant.com

Neutron Scattering Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure of large molecular assemblies, like protein complexes or lipid membranes. osti.govresearchgate.net The technique relies on the contrast generated by differences in the neutron scattering length density (SLD) of different components in a sample. ornl.goviucr.org Hydrogen and deuterium have vastly different neutron scattering lengths. osti.gov By selectively deuterating a component, such as a specific protein in a complex, and adjusting the H₂O/D₂O ratio of the solvent, researchers can "match out" the scattering from other components. researchgate.netnih.gov This contrast variation method makes the deuterated component "visible" to neutrons while rendering other parts of the system effectively invisible, allowing for the determination of the structure and arrangement of individual components within a large, complex assembly. osti.govornl.gov

Table 1: Comparison of Nuclear Properties for Spectroscopy

Isotope Natural Abundance (%) Nuclear Spin (I) Gyromagnetic Ratio (γ) (10⁶ rad s⁻¹ T⁻¹) Relative Sensitivity (at constant field)
¹H (Protium) 99.985 1/2 267.513 1.00
²H (Deuterium) 0.015 1 41.065 0.00965

This table summarizes the key nuclear properties of hydrogen and deuterium that underpin their distinct behaviors and applications in NMR and neutron scattering techniques.

Exploration of Deuterated Compounds in Emerging Imaging Modalities

The unique properties of deuterium are also being harnessed to develop and enhance non-invasive imaging techniques, providing dynamic metabolic and functional information in vivo.

Positron Emission Tomography (PET) In PET imaging, radiotracers are used to visualize and quantify physiological processes. The metabolic stability of these tracers is crucial for obtaining clear images. Substituting hydrogen with deuterium at sites of metabolic activity can slow down the breakdown of a tracer molecule due to the kinetic isotope effect. mdpi.com This strategy has been successfully employed to increase the stability of various PET radiotracers. researchgate.netbiorxiv.orgmediso.com For example, deuterated versions of choline (B1196258) and other molecules have shown reduced degradation, leading to better signal-to-background contrast and improved sensitivity for tumor detection. mdpi.com This enhanced stability allows the tracer to accumulate more effectively in the target tissue before being metabolized, which is critical for accurate quantification and diagnosis. mdpi.comsnmjournals.org

Deuterium Metabolic Imaging (DMI) Deuterium Metabolic Imaging (DMI) is an emerging modality based on magnetic resonance imaging (MRI) that allows for the non-invasive, 3D mapping of metabolism. nih.gov The technique involves administering a substrate enriched with deuterium, such as deuterated glucose, and then detecting the signal from the deuterated substrate and its downstream metabolic products using deuterium MR spectroscopy (DMRS). oup.com Because the natural abundance of deuterium in the body is extremely low, there is virtually no background signal, which allows for high-contrast imaging. mdpi.comcopernicus.org DMI can track the metabolic fate of the labeled substrate in real-time, providing insights into pathways like glycolysis. frontiersin.orgnih.gov It has been used to reveal metabolic differences between normal and tumor tissue, highlighting the Warburg effect in cancer models and patients. nih.govbiorxiv.org As DMI can be implemented on standard clinical MRI scanners with minor modifications, it holds great potential to become a widespread tool for metabolic imaging in research and clinical settings. nih.govoup.commedrxiv.org

Table 2: Applications of Deuterated Compounds in Imaging

Imaging Modality Role of Deuterium Labeling Research Application Examples
Positron Emission Tomography (PET) Increases metabolic stability of the radiotracer via the kinetic isotope effect. Enhancing tumor detection by reducing the breakdown of tracers like [¹⁸F]fluoro-[1,2-²H₄]choline. mdpi.com
Deuterium Metabolic Imaging (DMI) / Deuterium MRS Acts as the primary imaging agent (tracer) for mapping metabolic pathways. Visualizing the Warburg effect in brain tumors by tracking the conversion of deuterated glucose to lactate. nih.govbiorxiv.org Assessing tissue perfusion and metabolism of substrates like glucose and acetate. plos.org

This table outlines how deuterium labeling is leveraged in PET and the emerging field of DMI to provide enhanced metabolic information.

Q & A

Q. What are the standard methods for synthesizing 1,4-Butane-D8-diamine and verifying isotopic purity?

Synthesis typically involves catalytic deuteration of non-deuterated 1,4-butanediamine using deuterium gas (D₂) or deuterated reagents under controlled conditions. Isotopic purity (e.g., ≥98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, gas chromatography-mass spectrometry (GC-MS) can quantify deuterium incorporation by analyzing molecular ion peaks and fragmentation patterns. NMR (¹H and ²H) is used to confirm the absence of non-deuterated protons in the final product .

Q. How is this compound characterized using spectroscopic techniques?

  • NMR Spectroscopy : ¹H NMR confirms the absence of non-deuterated protons in the methylene groups (CD₂), while ²H NMR validates deuterium distribution.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic enrichment by comparing theoretical and observed m/z ratios for [M+H]⁺ ions.
  • Infrared (IR) Spectroscopy : IR identifies vibrational modes altered by deuteration, such as C-D stretching (~2100 cm⁻¹). These methods are critical for quality control in deuterated compound research .

Q. What are the key considerations in handling and storing deuterated diamines to prevent degradation?

Deuterated diamines are hygroscopic and sensitive to oxidation. Storage in airtight containers under inert gas (e.g., argon) at −20°C is recommended. Purity degradation can be monitored via periodic NMR or MS analysis. For dihydrochloride salts (e.g., this compound dihydrochloride), desiccation is critical to avoid hydrolysis .

Advanced Research Questions

Q. How does the deuteration of 1,4-butanediamine affect its reactivity in organic synthesis compared to the non-deuterated form?

Deuteration alters kinetic isotope effects (KIE), influencing reaction rates and equilibria. For instance, in reductive amination or Schiff base formation, C-D bonds exhibit slower cleavage compared to C-H bonds, potentially shifting reaction pathways. Studies using deuterated diamines in cross-coupling reactions reveal reduced side-product formation due to suppressed proton abstraction .

Q. What strategies are employed to resolve contradictory data in isotopic labeling studies using this compound?

Contradictions often arise from incomplete deuteration or isotopic scrambling. Solutions include:

  • Multi-Technique Validation : Cross-validate isotopic purity using both NMR and MS to rule out instrumental artifacts.
  • Control Experiments : Compare results with non-deuterated analogs to isolate isotope-specific effects.
  • Computational Modeling : Density functional theory (DFT) simulations predict deuterium’s impact on molecular geometry and reactivity, aiding data interpretation .

Q. How can this compound be utilized in tracing metabolic pathways in biological systems?

As a deuterium-labeled analog of putrescine, it serves as a tracer in polyamine metabolism studies. For example:

  • LC-MS/MS Analysis : Quantify deuterated metabolites (e.g., spermidine-D8) in cell lysates to map turnover rates.
  • Stable Isotope Probing (SIP) : Track incorporation into nucleic acids or proteins, revealing polyamine-dependent biosynthetic pathways. This approach minimizes interference from endogenous polyamines .

Methodological Notes

  • Isotopic Cross-Contamination : Use dedicated glassware and solvents for deuterated compounds to avoid contamination.
  • Ethical Compliance : Ensure deuterated compounds are used exclusively for in vitro research, adhering to ethical guidelines .

For specialized applications (e.g., crystallography), coupling with software like SHELXL for structural refinement can enhance precision in deuterium positioning analysis .

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